

# 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

## molecular weight and formula

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### Compound of Interest

Compound Name: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

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### An In-Depth Technical Guide to 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a logical workflow for the compound **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

## Chemical Properties

**3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** is a versatile organic compound recognized as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.<sup>[1]</sup> Its structure, featuring a pyrrolidine ring attached to a substituted benzaldehyde, makes it a key intermediate in the creation of various bioactive compounds.<sup>[1]</sup>

## Quantitative Data

The fundamental molecular properties of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** are summarized in the table below.

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO	[1][2][3]
Molecular Weight	189.26 g/mol	[2]
CAS Number	461033-80-7	[2][3][4]
Appearance	Tan solid	[1]
Melting Point	27-31 °C	[1]
Storage Conditions	0-8 °C, Sealed in dry conditions	[1][4]

## Representative Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**. This protocol is based on established methods for the aromatic nucleophilic substitution of an activated aryl halide with pyrrolidine. The starting material for this proposed synthesis is 4-fluoro-3-methylbenzaldehyde.

Objective: To synthesize **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** via nucleophilic aromatic substitution.

Materials:

- 4-fluoro-3-methylbenzaldehyde
- Pyrrolidine
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

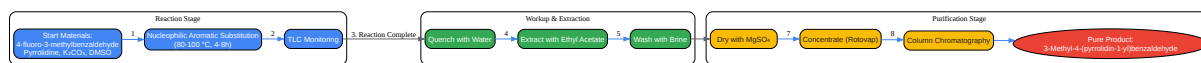
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

#### Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-methylbenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), and dimethyl sulfoxide (DMSO) to create a stirrable solution.
- **Addition of Reagent:** Add pyrrolidine (1.2 equivalents) to the reaction mixture at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMSO and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**.

## Logical and Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** as described in the experimental protocol.



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Caption: Synthetic workflow for **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**.

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